molecular formula C12H17N3O4 B10903276 ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate

ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10903276
M. Wt: 267.28 g/mol
InChI Key: VKMZAYWAQADZOO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the morpholine and pyrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 1-methyl-1H-pyrazole-4-carboxylate with morpholine in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may be explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-3-(piperidin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a piperidine ring instead of morpholine.

    Ethyl 1-methyl-3-(pyrrolidin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs. The morpholine moiety can influence the compound’s solubility, stability, and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 1-methyl-3-(morpholine-4-carbonyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H17N3O4/c1-3-19-12(17)9-8-14(2)13-10(9)11(16)15-4-6-18-7-5-15/h8H,3-7H2,1-2H3

InChI Key

VKMZAYWAQADZOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)N2CCOCC2)C

Origin of Product

United States

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